N-[4-(1-azepanylcarbonyl)phenyl]-3-(2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-azepanylcarbonyl)phenyl]-3-(2-furyl)acrylamide, also known as AZPA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2006 and has since been the subject of numerous scientific investigations.
Mecanismo De Acción
The mechanism of action of N-[4-(1-azepanylcarbonyl)phenyl]-3-(2-furyl)acrylamide involves its ability to bind to specific enzymes and proteins, inhibiting their activity and disrupting cellular processes. This leads to a range of biochemical and physiological effects that are dependent on the specific target of the molecule.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]-3-(2-furyl)acrylamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to have anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(1-azepanylcarbonyl)phenyl]-3-(2-furyl)acrylamide is its relatively low toxicity, making it a safer alternative to other small molecule inhibitors. However, its potency and selectivity can vary depending on the specific target, and its use in vivo may be limited by issues such as bioavailability and pharmacokinetics.
Direcciones Futuras
There are numerous future directions for research on N-[4-(1-azepanylcarbonyl)phenyl]-3-(2-furyl)acrylamide, including the identification of new targets and the development of more potent and selective inhibitors. Additionally, the use of N-[4-(1-azepanylcarbonyl)phenyl]-3-(2-furyl)acrylamide in combination with other therapeutic agents may enhance its efficacy and reduce potential side effects. Further studies are also needed to evaluate its potential for clinical use in various disease states.
Métodos De Síntesis
The synthesis of N-[4-(1-azepanylcarbonyl)phenyl]-3-(2-furyl)acrylamide involves a multi-step process that begins with the reaction of 4-aminobenzoic acid with 1-bromohexane to form N-(4-bromohexyl)-4-aminobenzoic acid. This intermediate is then reacted with 2-furoyl chloride to form N-(4-hexyl-4-oxobutyl)-4-aminobenzoic acid, which is subsequently cyclized to form N-[4-(1-azepanylcarbonyl)phenyl]-3-(2-furyl)acrylamide.
Aplicaciones Científicas De Investigación
N-[4-(1-azepanylcarbonyl)phenyl]-3-(2-furyl)acrylamide has been investigated for its potential therapeutic applications in a variety of fields, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of various enzymes and proteins, including histone deacetylases, proteasomes, and kinases, which are involved in a range of cellular processes.
Propiedades
IUPAC Name |
(E)-N-[4-(azepane-1-carbonyl)phenyl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19(12-11-18-6-5-15-25-18)21-17-9-7-16(8-10-17)20(24)22-13-3-1-2-4-14-22/h5-12,15H,1-4,13-14H2,(H,21,23)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWJPCPBZJIVPK-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.